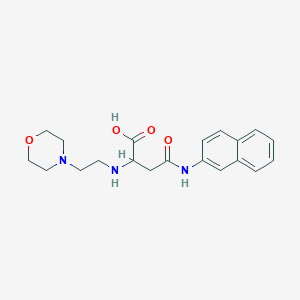

2-((2-Morpholinoethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

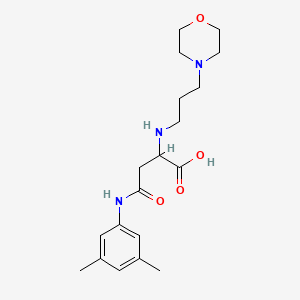

2-((2-Morpholinoethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as NMI-1182 or MN-029 and has a molecular formula of C25H28N4O4.

Scientific Research Applications

Synthesis and Optical Properties

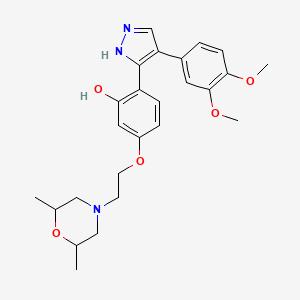

A novel fluorescent probe for β-amyloids, synthesized through catalytic acylation, shows high binding affinities toward Aβ(1–40) aggregates in vitro, providing a powerful tool for the molecular diagnosis of Alzheimer's disease (Fa et al., 2015).

Supramolecular Chemistry

The use of naphthalene derivatives in supramolecular assemblies demonstrates significant structural diversity, generating symmetric hydrogen bonds and creating layered or channel structures. This structural versatility is crucial for the development of novel materials and chemical sensors (Białek et al., 2013).

Anti-Amnesic Activity

Synthesis of 2-naphtholoxy derivatives explored for their anti-amnesic activity, highlighting the potential therapeutic applications of naphthalene derivatives in treating memory disorders (Daniel et al., 2009).

Fluorescence Derivatisation

The derivatisation of amino acids with naphthalene derivatives to evaluate their applicability as fluorescent reagents demonstrates their utility in biological assays, enhancing the visualization of biomolecules (Frade et al., 2007).

Chemical Reactions and Kinetics

Investigation into the reaction of naphthoquinone-sulfonate with aliphatic amines, including morpholine, to yield colored products, provides insights into nucleophilic substitution reactions, significant for developing analytical methods (Asahi et al., 1984).

Genetically Encoded Fluorescent Amino Acid

The biosynthetic incorporation of a low-molecular-weight fluorophore into proteins at defined sites, using genetically encoded fluorescent amino acids, enhances the study of protein structure and dynamics in biological research (Summerer et al., 2006).

properties

IUPAC Name |

2-(2-morpholin-4-ylethylamino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4/c24-19(22-17-6-5-15-3-1-2-4-16(15)13-17)14-18(20(25)26)21-7-8-23-9-11-27-12-10-23/h1-6,13,18,21H,7-12,14H2,(H,22,24)(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPHVQZPIOFQHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(CC(=O)NC2=CC3=CC=CC=C3C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Morpholinoethyl)amino)-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-3-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2431593.png)

![ethyl 3-carbamoyl-2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2431595.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B2431605.png)

![(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2431608.png)

![8-(Iodomethyl)-7-oxaspiro[3.5]nonane](/img/structure/B2431610.png)